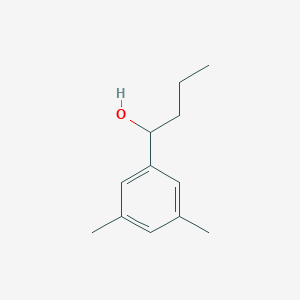

1-(3,5-Dimethylphenyl)-1-butanol

Description

1-(3,5-Dimethylphenyl)-1-butanol is a substituted butanol derivative featuring a 3,5-dimethylphenyl group attached to the first carbon of the butanol chain. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. The compound combines the hydrophobic aromatic moiety of the dimethylphenyl group with the polar hydroxyl group of butanol, influencing its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-5-12(13)11-7-9(2)6-10(3)8-11/h6-8,12-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLUIZIGRXJASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC(=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291242 | |

| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691359-96-3 | |

| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691359-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3,5-dimethylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(3,5-Dimethylphenyl)-1-butanone, using a palladium or nickel catalyst. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3,5-Dimethylphenyl)-1-butanal or 1-(3,5-Dimethylphenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding alkane, 1-(3,5-Dimethylphenyl)butane, using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed:

Oxidation: 1-(3,5-Dimethylphenyl)-1-butanal, 1-(3,5-Dimethylphenyl)-1-butanoic acid.

Reduction: 1-(3,5-Dimethylphenyl)butane.

Substitution: 1-(3,5-Dimethylphenyl)-1-chlorobutane, 1-(3,5-Dimethylphenyl)-1-bromobutane.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1-butanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylphenyl)-1-butanol exerts its effects depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use.

Comparison with Similar Compounds

2,3-Dimethyl-1-butanol (CAS 19550-30-2)

- Molecular Formula : C₆H₁₄O

- Molecular Weight : 102.17 g/mol

- Key Differences: Lacks an aromatic ring; instead, it has two methyl groups on the aliphatic chain (positions 2 and 3). Lower molecular weight and reduced steric hindrance compared to 1-(3,5-Dimethylphenyl)-1-butanol. Higher volatility due to smaller size and absence of aromaticity .

1-Phenethyl Alcohol (Phenethyl Alcohol)

- Molecular Formula : C₈H₁₀O

- Molecular Weight : 122.16 g/mol

- Key Differences: Shorter carbon chain (two carbons vs. four in the target compound). The phenyl group is directly attached to the second carbon (secondary alcohol), whereas this compound is a primary alcohol. Higher water solubility due to reduced hydrophobicity .

3,5-Dimethylbenzyl Alcohol

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Key Differences: Benzyl alcohol derivative with methyl groups at the 3 and 5 positions of the aromatic ring.

Physicochemical Properties

Biological Activity

1-(3,5-Dimethylphenyl)-1-butanol is an organic compound characterized by a butanol backbone with a 3,5-dimethylphenyl substituent. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities and applications in pharmaceutical synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Synthesis Methods

This compound can be synthesized through various methods:

- Grignard Reaction : Reacting 3,5-dimethylphenylmagnesium bromide with butanal in an anhydrous ether solvent under nitrogen atmosphere.

- Catalytic Hydrogenation : In an industrial context, it may be produced via hydrogenation of 1-(3,5-dimethylphenyl)-1-butanone using palladium or nickel catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related phenolic compounds have shown inhibitory effects against various bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant antimicrobial potential, particularly against strains of Helicobacter pylori and other pathogenic bacteria .

Antioxidant Activity

The antioxidant capacity of phenolic compounds has been well-documented. For example, extracts rich in phenolic content have demonstrated strong radical scavenging abilities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), showing IC50 values comparable to established antioxidants like quercetin. This suggests that derivatives of this compound may also possess significant antioxidant properties .

The biological mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors in biological systems. For instance, it could potentially inhibit enzymes involved in inflammatory processes or modulate receptor activity related to pain perception.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values ranging from 64 to 256 µg/mL, highlighting the potential for further exploration of this compound as an antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant activities of different extracts, the ethyl-acetate fraction derived from plants containing similar phenolic compounds showed significant antioxidant activity with an IC50 value of 55.01 µg/mL. This demonstrates the potential for derivatives of this compound to contribute to antioxidant defense mechanisms in biological systems .

Safety and Toxicological Profile

The safety profile of this compound has not been extensively documented; however, related compounds such as butanol have been assessed for toxicity. Studies indicate that exposure to high concentrations can lead to respiratory irritation and other adverse effects. Notably, a NOAEL (No Observed Adverse Effect Level) has been established at 125 mg/kg bw/day in animal studies . Further research is necessary to fully understand the toxicological implications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.